p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide
Description
Properties
CAS No. |
83592-03-4 |
|---|---|
Molecular Formula |
C16H20N4O3S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N4O3S/c1-2-20(11-12-21)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)24(17,22)23/h3-10,21H,2,11-12H2,1H3,(H2,17,22,23) |
InChI Key |
ZIBVZNAFNFSEKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide typically involves a multi-step process:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with p-aminobenzenesulphonamide in the presence of a base to form the azo compound.
Substitution: The resulting azo compound undergoes a substitution reaction with ethyl(2-hydroxyethyl)amine to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Diazotization and Azo Coupling
-
Diazotization : A primary aromatic amine (e.g., p-ethyl(2-hydroxyethyl)aminobenzene) is treated with nitrous acid (HNO₂) in acidic media (HCl, 0–5°C) to generate a diazonium salt .
-
Azo Coupling : The diazonium salt reacts with sulfanilamide (p-aminobenzenesulphonamide) under alkaline conditions (pH 8–10) to form the azo linkage :
Azo Group (−N=N−)
-
Reduction : Catalytic hydrogenation (H₂/Pd) cleaves the azo bond, yielding two aromatic amines :
-
Acid/Base Stability : The azo linkage is stable in neutral and alkaline media but decomposes under strong acidic conditions (pH < 3) .
Sulfonamide Group (−SO₂NH₂)
-
Hydrolysis : Reacts with concentrated HCl at elevated temperatures (100–120°C) to form sulfonic acid and ammonia :
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkylsulfonamides .
Hydroxyethylamino Group (−N(CH₂CH₂OH)C₂H₅)
-
Esterification : Reacts with acyl chlorides (e.g., AcCl) to form esters :
-
Oxidation : Susceptible to oxidation by KMnO₄ or CrO₃, forming ketone or carboxylic acid derivatives .
Reaction Conditions and Catalysts
Stability and Degradation
Scientific Research Applications
Textile Industry
One of the primary applications of p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide is as a dye for textiles. Its vibrant yellow-orange color makes it suitable for coloring fabrics, providing durability and resistance to fading under light exposure. The dyeing process typically involves amination and azotization reactions, which facilitate the binding of the dye to the fabric fibers .
Pharmaceuticals
The compound has potential applications in pharmaceuticals due to its ability to interact with biological systems. It has been studied for its antibacterial properties, showing effectiveness against various Gram-positive and Gram-negative bacteria . Additionally, its structure suggests that it may serve as a scaffold for developing new drugs targeting specific diseases, including cancer and bacterial infections.
Biological Research
In biological research, this compound has been investigated for its role as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. This inhibition can be crucial in cancer metastasis studies and tissue remodeling processes .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various azo compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory activity at concentrations ranging from 0.27 to 270 µM, demonstrating its potential utility in developing new antibacterial agents .
Case Study 2: Dyeing Efficiency
Research on the dyeing efficiency of this compound revealed that it provides excellent color fastness properties when applied to cotton fabrics. The study highlighted that the dye's application method significantly influences the final color intensity and durability against washing and light exposure .
Comparative Analysis of Azo Dyes
To further understand the position of this compound within the azo dye category, a comparative analysis with other common azo dyes is presented below:
| Property | This compound | Azo Dye A | Azo Dye B |
|---|---|---|---|
| Color | Yellow-orange | Red | Blue |
| Textile Application | Excellent fastness | Moderate fastness | Good fastness |
| Antibacterial Activity | Yes | Limited | No |
| Synthesis Complexity | Moderate | Low | High |
Mechanism of Action
The mechanism of action of p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide involves its interaction with specific molecular targets. The sulphonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmaceutical Analogs: Prontosil (Sulfamidochrysoidine)
Prontosil, a pioneering sulfonamide antibiotic, shares the benzenesulphonamide-azo core with the target compound but differs in substituents. Its structure, p-[(2,4-diaminophenyl)azo]benzenesulfonamide, features a 2,4-diaminophenyl group instead of the ethyl(2-hydroxyethyl)amino substituent. This difference is critical:
- Function: Prontosil’s diaminophenyl group enables metabolic activation to sulfanilamide, the active antibacterial agent, whereas the target compound’s ethyl(2-hydroxyethyl)amino group likely prioritizes dye stability or solubility .
- Applications : Prontosil is therapeutic, while the target compound’s structure suggests cosmetic use (e.g., hair dyeing) based on analogs in the evidence .
Hair Dye Analogs
The evidence lists multiple azo-based hair dyes with structural parallels (Table 1):
Key Findings :
- Substituent Impact: Hydroxyethyl or dihydroxypropyl groups (as in HCGREEN NO.1 and HCORANGE NO.3) improve water solubility, crucial for hair dye formulations. The target compound’s ethyl(2-hydroxyethyl)amino group may offer similar benefits but with reduced steric hindrance compared to bulkier substituents .
- Nitro vs. Amino Groups: Nitro-substituted dyes (e.g., HCORANGE NO.3) exhibit stronger chromogenic properties but lower biocompatibility, whereas amino groups (as in Prontosil) enhance metabolic activity .
Stability and Reactivity
Azo compounds with sulfonamide groups (e.g., Prontosil) are prone to reductive cleavage in vivo, releasing active metabolites. In contrast, hair dye analogs prioritize oxidative stability to maintain colorfastness. The target compound’s ethyl(2-hydroxyethyl)amino group may balance these properties, offering moderate stability for cosmetic applications .
Biological Activity
p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide, commonly referred to as Disperse Orange 10 or C.I.13056, is a compound with significant biological activity, particularly in antimicrobial applications. This article provides a detailed overview of its biological properties, including antimicrobial and cytotoxic effects, supported by data tables and relevant research findings.
- Molecular Formula : C₁₆H₂₀N₄O₃S
- Molecular Weight : 348.42 g/mol
- CAS Number : 83592-03-4
- Density : 1.3 g/cm³
- Boiling Point : 598.3 °C
- Flash Point : 315.6 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of azo compounds, including this compound. The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further investigation in pharmaceutical applications.
In Vitro Studies
A systematic review on azobenzene derivatives indicated that compounds with similar structures exhibit significant antibacterial activity. For instance, modified azobenzene derivatives showed minimum inhibitory concentrations (MICs) as low as 35 µM/mL against certain bacteria .
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Bacillus subtilis | 17 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 16 |
These results suggest that the incorporation of electron-withdrawing groups enhances the antimicrobial efficacy of azobenzene derivatives.
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have also been examined. In a study assessing various azo compounds, it was found that the tested derivatives did not exhibit significant toxicity at therapeutic concentrations. The LD50 values were reported between 2.324 and 2.546 g/kg, indicating a relatively safe profile for potential medicinal use .
Case Studies and Applications
-
Antibacterial Efficacy :
A study focused on the synthesis of sulphonamide derivatives demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with results comparable to standard antibiotics like rifamycin . -
Biofilm Formation Inhibition :
Research indicated that certain azo compounds could significantly reduce biofilm formation in pathogenic bacteria, which is crucial for preventing infections in clinical settings . This property makes the compound a candidate for development into coatings for medical devices. -
Wound Healing Properties :
In vivo studies have shown that compounds similar to this compound can promote healing in burn wounds, showcasing their potential in therapeutic applications beyond antimicrobial use .
Q & A
Q. What are the standard synthetic routes for preparing p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide?
The synthesis typically involves azo coupling between a diazonium salt of p-aminobenzenesulphonamide and a phenolic/amine coupling partner. For example, diazotization of 4-aminobenzenesulphonamide under acidic conditions (e.g., HCl/NaNO₂) generates the diazonium intermediate, which couples with p-(ethyl(2-hydroxyethyl)amino)phenol in alkaline media. Purification via column chromatography or recrystallization ensures product integrity .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- UV-Vis Spectroscopy : Confirms the azo (-N=N-) chromophore (λmax ~400-500 nm) and electronic transitions influenced by substituents .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., ethyl(2-hydroxyethyl)amino group δ ~3.4-3.8 ppm) and aromatic signals .
- HPLC-MS : Validates purity and molecular weight, critical for batch consistency in biological studies .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
The sulfonamide group confers moderate water solubility, enhanced in alkaline pH due to deprotonation. Stability studies (e.g., accelerated degradation at 40°C/75% RH) reveal susceptibility to photodegradation, necessitating storage in amber vials. Formulation with cyclodextrins or surfactants can improve stability in aqueous media .
Advanced Research Questions
Q. How does the ethyl(2-hydroxyethyl)amino substituent influence the compound’s binding affinity in biological systems?
The polar hydroxyethyl group enhances hydrogen bonding with target proteins (e.g., cyclooxygenase-2), while the ethyl moiety increases lipophilicity, improving membrane permeability. Competitive inhibition assays (e.g., COX-2 enzyme) and molecular docking simulations quantify these interactions .
Q. What mechanistic pathways govern the photodegradation of this azo compound in hair dye formulations?
Under UV exposure, the azo bond undergoes homolytic cleavage, generating aryl radicals. LC-MS/MS identifies degradation products like benzenesulphonamide and ethyl(2-hydroxyethyl)amine. Stabilizers like antioxidants (e.g., ascorbic acid) or UV absorbers (e.g., benzophenone-4) mitigate this degradation .
Q. How can computational modeling predict the compound’s reactivity in Schiff base formation?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the sulfonamide nitrogen, predicting nucleophilic reactivity. Experimental validation via reaction with aldehydes (e.g., benzaldehyde) confirms Schiff base formation, analyzed by FT-IR (C=N stretch ~1600 cm⁻¹) .
Q. Are there contradictions in reported biological activities of structurally similar azo-sulphonamides?
Discrepancies arise in antimicrobial efficacy studies: some reports show Gram-positive selectivity (MIC ~2 µg/mL), while others note inactivity due to efflux pump resistance. Comparative studies using isogenic bacterial strains (e.g., E. coli ΔacrB) clarify structure-activity relationships .
Q. What experimental designs optimize the compound’s dyeing efficiency on keratin substrates?
In vitro hair dyeing assays (e.g., bleached hair tresses) assess colorfastness via CIELab colorimetry. Pre-treatment with metal ions (e.g., Fe²⁺) enhances dye uptake by coordinating with the azo group, while oxidative conditions (H₂O₂) improve permanence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
